molecular formula C13H11N3O7 B8406838 3-Methylcarbamoylisoxazol-5-ylmethyl 4-nitrophenyl carbonate

3-Methylcarbamoylisoxazol-5-ylmethyl 4-nitrophenyl carbonate

Cat. No. B8406838
M. Wt: 321.24 g/mol
InChI Key: XFVSARIHJBMGIX-UHFFFAOYSA-N
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Description

3-Methylcarbamoylisoxazol-5-ylmethyl 4-nitrophenyl carbonate is a useful research compound. Its molecular formula is C13H11N3O7 and its molecular weight is 321.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylcarbamoylisoxazol-5-ylmethyl 4-nitrophenyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcarbamoylisoxazol-5-ylmethyl 4-nitrophenyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methylcarbamoylisoxazol-5-ylmethyl 4-nitrophenyl carbonate

Molecular Formula

C13H11N3O7

Molecular Weight

321.24 g/mol

IUPAC Name

[3-(methylcarbamoyl)-1,2-oxazol-5-yl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C13H11N3O7/c1-14-12(17)11-6-10(23-15-11)7-21-13(18)22-9-4-2-8(3-5-9)16(19)20/h2-6H,7H2,1H3,(H,14,17)

InChI Key

XFVSARIHJBMGIX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NOC(=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.58 g (12.81 mmoles) of 4-nitrophenyl chloroformate are added in small portions to a solution of 2.00 g (12.81 mmoles) of 3-methylcarbamoyl-isoxazol-5-ylmethanol (commercial), 1.52 g (19.21 mmoles) of pyridine and 0.157 g (1.28 moles) of N,N-dimethylaminopyridine in 15 ml of dichloromethane, cooled to about 0° C. The medium is maintained with stirring for 1 hr at 0° C. then for 1 hr at ambient temperature. The precipitate formed is filtered off, then copiously rinsed with diisopropyl ether. After drying under vacuum at about 60° C., 2.6 g of pure product are obtained in the form of a white powder.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.157 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The process is performed according to the procedure described in Example 4 (step 4.2.). Starting with 2.00 g (12.81 mmol) of 3-methylcarbamoylisoxazol-5-ylmethanol, 2.58 g (12.81 mmol) of 4-nitrophenyl chloroformate, 1.52 g (19.21 mmol) of pyridine and 0.157 g (1.28 mmol) of N,N-dimethylaminopyridine, 2.6 g (63%) of pure product are obtained in the form of a white powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.157 g
Type
reactant
Reaction Step Four
[Compound]
Name
pure product
Quantity
2.6 g
Type
reactant
Reaction Step Five

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